Reboxetine Mesylate
Description
Historical Context of Noradrenaline Reuptake Inhibitors (NRIs) and Antidepressant Development
The development of antidepressants began serendipitously in the 1950s with the discovery of the mood-elevating effects of iproniazid, a medication originally for tuberculosis. nesslabs.commidcitytms.com This led to the first class of antidepressants, the Monoamine Oxidase Inhibitors (MAOIs). midcitytms.com Around the same time, the tricyclic antidepressant (TCA) imipramine (B1671792) was discovered. midcitytms.comwikipedia.org Research into these early drugs revealed their mechanism of action: increasing the levels of monoamine neurotransmitters like serotonin (B10506), noradrenaline (also known as norepinephrine), and dopamine (B1211576) in the brain. wikipedia.orgnih.gov
These findings formed the basis of the "monoamine hypothesis" of depression, which posits that a deficiency in these neurotransmitters is a key underlying cause of depressive symptoms. nesslabs.comnih.govpsychiatrist.comnih.govsemanticscholar.org For decades, this hypothesis drove antidepressant research. nesslabs.compsychiatrist.com However, first-generation drugs like MAOIs and TCAs had significant drawbacks; they interacted with numerous neurotransmitter systems, leading to a wide range of side effects and safety concerns. wikipedia.org
This lack of specificity prompted a new wave of rational drug design aimed at creating more targeted therapies. The 1980s saw the introduction of Selective Serotonin Reuptake Inhibitors (SSRIs), such as fluoxetine, which became first-line treatments due to their improved tolerability. midcitytms.comwikipedia.orgnih.gov Following the success of targeting serotonin, researchers renewed their focus on the role of noradrenaline in depression, leading to the development of agents that could selectively inhibit its reuptake without the broad side effects of the older TCAs. nih.gov This paved the way for a new class of drugs: the selective Noradrenaline Reuptake Inhibitors (NRIs).
The Emergence of Reboxetine (B1679249) Mesylate as a Selective NRI
Reboxetine emerged from this scientific pursuit as the first compound developed and marketed specifically as a selective Noradrenaline Reuptake Inhibitor (NRI). drugbank.comwikipedia.orgnih.gov Discovered at Farmitalia-Carlo Erba, it was first approved for the treatment of major depression in Europe in 1997. wikipedia.orgwikipedia.org
The primary mechanism of action of Reboxetine mesylate is the potent and selective blockade of the noradrenaline transporter (NET). patsnap.compatsnap.comresearchgate.net By inhibiting the NET, Reboxetine prevents the reabsorption of noradrenaline from the synaptic cleft back into the presynaptic neuron. patsnap.com This action increases the concentration and availability of noradrenaline in the synapse, enhancing noradrenergic neurotransmission, which is believed to be the basis of its antidepressant effect. patsnap.comtg.org.au
Unlike the earlier TCAs, Reboxetine was engineered for high selectivity. nih.gov It demonstrates a significantly higher affinity for the noradrenaline transporter compared to transporters for other monoamines like serotonin and dopamine, and has a low affinity for various other receptors, which was intended to reduce the side-effect profile associated with older antidepressants. nih.govdrugbank.comnih.govresearchgate.net
Binding affinity data illustrates Reboxetine's higher selectivity for the Norepinephrine (B1679862) Transporter (NET) compared to other sites. A lower Ki value indicates a higher binding affinity. wikipedia.org
Evolution of Research Perspectives on this compound
The academic and clinical perspective on this compound has undergone a significant and controversial evolution. Initially, published clinical trials presented a positive profile. Studies suggested that Reboxetine was more effective than placebo and comparable in efficacy to older TCAs like imipramine and SSRIs such as fluoxetine. nih.govtg.org.aukobe-u.ac.jpnih.gov Some research even indicated that Reboxetine offered superior benefits in improving social functioning compared to fluoxetine. nih.govresearchgate.net
However, this favorable view was dramatically challenged by a landmark meta-analysis published in 2010. medscape.com Researchers from the German Institute for Quality and Efficiency in Health Care (IQWiG) conducted a review that included a substantial amount of previously unpublished trial data obtained from the manufacturer, Pfizer. medscape.comcentreformedicinesoptimisation.co.uktheguardian.com This analysis revealed that data from 74% of patients who had participated in trials for Reboxetine had never been published. medscape.comcentreformedicinesoptimisation.co.uktheguardian.comsciencedaily.com
This discrepancy had significant regulatory consequences. While approved in many European countries since 1997, the U.S. Food and Drug Administration (FDA), which had granted a preliminary letter of approval in 1999, ultimately issued a "not approvable" letter in 2001 based on further clinical trial results. wikipedia.orgresearchgate.netcentreformedicinesoptimisation.co.uk The evolution of research on Reboxetine has thus become a prominent case study in academic and medical circles, highlighting the critical issues of publication bias and the necessity for full transparency in clinical trial data. centreformedicinesoptimisation.co.uktheguardian.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZMJIMMUNLQD-STYNFMPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045690 | |
| Record name | Reboxetine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98769-84-7 | |
| Record name | Reboxetine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98769-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reboxetine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Reboxetine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98769-84-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REBOXETINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Neurobiological Effects of Reboxetine Mesylate
Selective Noradrenaline Transporter (NET) Inhibition
Reboxetine (B1679249) is a potent, selective, and specific inhibitor of norepinephrine (B1679862) reuptake. researchgate.netnih.govnih.gov
Reboxetine demonstrates high affinity for the norepinephrine transporter (NET) and significantly lower affinity for the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT). researchgate.netnih.govrndsystems.comtocris.com Studies in oocytes expressing human NET (hNET) and human SERT (hSERT) have reported Ki values of 0.9 nmol/L for NET and 1745 nmol/L for SERT, indicating a remarkable selectivity. researchgate.net Other research indicates Ki values of 1.1 nM for rat NET, 129 nM for SERT, and >10,000 nM for DAT. nih.govrndsystems.comtocris.comportico.org This translates to a selectivity for NET that is over 100-fold higher than for SERT and over 1,000-fold higher than for DAT. researchgate.netrndsystems.comtocris.comresearchgate.net
Table 1: Reboxetine's Binding Affinity (Ki) for Monoamine Transporters
| Transporter | Ki Value (nM) | Organism/Cell Type | Reference |
| NET | 0.9 | Human (oocytes) | researchgate.net |
| NET | 1.1 | Rat | nih.govrndsystems.comtocris.comportico.org |
| SERT | 1745 | Human (oocytes) | researchgate.net |
| SERT | 129 | Rat | nih.govrndsystems.comtocris.comportico.org |
| DAT | >10,000 | Rat | nih.govrndsystems.comtocris.comportico.org |
Reboxetine stands apart from traditional tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) due to its highly selective action on NET. researchgate.netpsychiatry-psychopharmacology.comnih.govnih.gov Unlike TCAs, which often inhibit both norepinephrine and serotonin reuptake and possess broader pharmacological profiles including affinity for muscarinic, histaminergic, and adrenergic receptors, reboxetine exhibits a superior pharmacological selectivity. researchgate.netpsychiatry-psychopharmacology.comnih.govresearchgate.netpsychiatrist.com SSRIs, in contrast, primarily inhibit serotonin reuptake. psychiatry-psychopharmacology.comnih.gov This focused mechanism of action of reboxetine, targeting almost exclusively the noradrenergic system, differentiates it from these broader-acting or serotonin-specific agents. psychiatry-psychopharmacology.comnih.govpsychiatrist.com
Receptor Binding Profile
Reboxetine's pharmacological specificity extends to its receptor binding profile, characterized by a general lack of significant affinity for various neurotransmitter receptors. researchgate.netnih.govnih.gov
In vitro studies consistently show that reboxetine has no significant affinity for adrenergic (alpha 1, alpha 2, beta), muscarinic, histaminergic H1, dopaminergic D2, or serotonergic receptors. researchgate.netpsychiatry-psychopharmacology.comnih.govnih.govrndsystems.comtocris.comresearchgate.netmedsafe.govt.nznps.org.auhpra.iepsu.edu Its Ki values for these receptors are typically reported as being greater than 1,000 nmol/L, or even >10,000 nM, indicating very weak or negligible binding. researchgate.netnih.govrndsystems.comtocris.comresearchgate.net This "clean" receptor binding profile is believed to contribute to a more benign side-effect profile compared to drugs with broader receptor interactions. psychiatry-psychopharmacology.comresearchgate.netnps.org.aupsychiatrist.com
Table 2: Reboxetine's Lack of Significant Affinity for Various Receptors
| Receptor Type | Ki Value (nM) | Reference |
| Muscarinic | >1,000 | researchgate.netnih.gov |
| Histaminergic H1 | >1,000 | researchgate.netnih.gov |
| Adrenergic alpha 1 | >1,000 | researchgate.netnih.gov |
| Adrenergic alpha 2 | >1,000 | researchgate.netnih.gov |
| Adrenergic beta | Not significant | nps.org.auhpra.ie |
| Dopaminergic D2 | >1,000 | researchgate.netnih.gov |
| Serotonergic | >500 | researchgate.net |
Despite its low in vitro binding affinity for alpha-adrenoceptors, some evidence suggests a functional interference with alpha-adrenoceptors at high doses in vivo. nih.govmedsafe.govt.nznps.org.auhpra.ie While reboxetine is devoid of in vitro binding to alpha 1 or alpha 2 adrenoceptors, the possibility of functional effects at elevated concentrations in living organisms cannot be entirely excluded. nih.govmedsafe.govt.nznps.org.auhpra.ie Repeated administration of reboxetine in animal models has been shown to evoke an increased affinity of alpha 1-adrenergic receptors toward their natural agonist. researchgate.net
Influence on Neurotransmitter Systems Beyond Noradrenaline
While reboxetine's primary mechanism is selective NET inhibition, increasing extracellular norepinephrine, it can also indirectly influence other neurotransmitter systems. patsnap.com For instance, in the prefrontal cortex, where dopamine is largely inactivated by norepinephrine reuptake due to a relative lack of dopamine transporters, reboxetine can lead to an increase in dopamine neurotransmission. cambridge.org This suggests that while its direct action is highly specific to noradrenaline, its effects can extend to other monoamine systems in a region-specific manner. cambridge.org Preclinical and clinical studies have also indicated that stimulation of the serotonergic system can lead to noradrenergic effects and vice versa, highlighting the interconnectedness of these systems in the central nervous system. psychiatrist.com
Effects on Dopamine in the Frontal Cortex
Reboxetine mesylate influences dopamine levels, particularly in the frontal cortex. Extracellular dopamine in the rat medial prefrontal cortex (mPFC) is known to originate significantly from noradrenergic terminals and is responsive to noradrenergic drugs. csic.es Acute systemic administration of reboxetine (20 mg/kg) has been shown to increase extracellular dopamine in the rat frontal cortex. glpbio.comselleckchem.comselleckchem.comtargetmol.com Furthermore, chronic administration of reboxetine for 14 days results in elevated basal concentrations of extracellular norepinephrine and dopamine, along with a greater net increase of both neurotransmitters in the rat frontal cortex. glpbio.comselleckchem.comselleckchem.com While reboxetine is primarily a norepinephrine reuptake inhibitor, it can increase dopamine release in both the hippocampus and the prefrontal cortex. researchgate.net Notably, reboxetine does not directly interact with or inhibit the dopamine transporter (DAT). wikipedia.org Its selectivity profile indicates a significantly lower affinity for the dopamine transporter compared to the norepinephrine transporter. tocris.comrndsystems.comcaymanchem.commerckmillipore.comadooq.comfishersci.ie
Table 1: this compound Affinity for Monoamine Transporters (Rat)
| Transporter (Target) | Ki (nM) | Selectivity (vs. NET) | Source |
| Norepinephrine Transporter (NET) | 1.1 | 1 | tocris.comrndsystems.comcaymanchem.commerckmillipore.comadooq.comfishersci.ie |
| Serotonin Transporter (SERT) | 129 | ~117-fold lower | tocris.comrndsystems.comcaymanchem.commerckmillipore.comadooq.comfishersci.ie |
| Dopamine Transporter (DAT) | >10000 | >9000-fold lower | tocris.comrndsystems.comcaymanchem.commerckmillipore.comadooq.comfishersci.ie |
Limited or No Effect on Serotonin Reuptake
This compound exhibits high selectivity for the norepinephrine transporter over the serotonin transporter. wikipedia.orgresearchgate.netguidetopharmacology.orgwikidoc.org Pharmacological studies indicate that reboxetine is approximately 20-fold more selective for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT). wikipedia.orgguidetopharmacology.orgwikidoc.org While some sources state that reboxetine does not affect serotonin reuptake, others indicate that at therapeutic doses, some inhibition of serotonin uptake may be observed, albeit to a limited extent. tg.org.auguidetopharmacology.orgdrugbank.com Acute systemic administration of reboxetine (0.3 mg/kg-20 mg/kg) in rats showed no effect on extracellular serotonin levels in the frontal cortex. glpbio.comselleckchem.comselleckchem.comtargetmol.com Similarly, chronic administration for 14 days did not result in a net increase of extracellular serotonin in the rat frontal cortex. glpbio.comselleckchem.comselleckchem.com
Neuroplasticity and Cellular Mechanisms
The neurobiological effects of this compound extend to influencing various aspects of neuroplasticity and cellular mechanisms within the brain.
Modulation of Brain-Derived Neurotrophic Factor (BDNF) and TrkB Receptor Levels
While direct modulation of Brain-Derived Neurotrophic Factor (BDNF) and TrkB receptor levels by this compound alone is not extensively detailed in the provided literature, research indicates that BDNF expression was increased in the hippocampal formation following combined administration of reboxetine with mirtazapine. csic.es This suggests a potential indirect influence on neurotrophic factors when reboxetine is part of a combined therapeutic approach. The TrkB receptor is a key receptor tyrosine kinase that mediates the signaling pathways activated by BDNF. pubcompare.ai
Impact on Extracellular Signal-Regulated Kinase (ERK) Phosphorylation
Research findings specifically detailing the direct impact of this compound on Extracellular Signal-Regulated Kinase (ERK) phosphorylation were not identified in the reviewed literature.
Effects on Hippocampal Theta Oscillations
This compound significantly modulates hippocampal theta oscillations, which are rhythmic synchronized field oscillations prominent during active behaviors and associated with mnemonic processing, spatial exploration, and navigation. nih.govmdpi.com Acute systemic administration of reboxetine has been shown to synchronize hippocampal electroencephalogram (EEG), leading to a significant increase in power at theta frequency, as well as an increase in frequency and power of gamma-wave activity. nih.gov This effect is paralleled by reboxetine inducing or enhancing theta oscillation of neurons in the medial septum/diagonal band of Broca (MS/DBv), with their oscillatory frequencies being identical and phase-locked to the corresponding hippocampal theta frequencies. nih.gov This modulation is linked to a two-fold increase in extracellular norepinephrine levels in the hippocampus, without affecting serotonin levels. nih.gov Reboxetine has been observed to suppress sleep-related hippocampal theta rhythm, attenuate theta in familiar environments, and significantly enhance theta oscillations during exploratory behavior, demonstrating a state- and behavior-dependent modulation. researchgate.netnih.gov
Influence on Long-Term Potentiation (LTP)-like Plasticity
Dopamine plays a role in modulating cognitive functions through its regulation of synaptic transmission and plasticity in both the hippocampus and the prefrontal cortex. researchgate.net Given that reboxetine increases dopamine release in these brain regions, it is implicated in influencing synaptic plasticity. researchgate.net While "Long-Term Potentiation (LTP)-like plasticity" is not explicitly mentioned in direct conjunction with reboxetine in the provided search results, its impact on dopamine and subsequent modulation of synaptic plasticity suggests an indirect influence on mechanisms fundamental to LTP.
Pharmacological Investigations of Reboxetine Mesylate
In Vitro Studies
Reboxetine (B1679249) mesylate is recognized as a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). researchgate.net This selectivity is quantified by its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) at the norepinephrine transporter (NET), as well as at the serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters. In vitro studies have consistently demonstrated that reboxetine possesses a high affinity for the human norepinephrine transporter. researchgate.netnih.gov
Research indicates that reboxetine's affinity for the norepinephrine transporter is significantly higher than for the serotonin and dopamine transporters. researchgate.net For instance, one study reported Ki values of 1.1 nM for the rat NET, 129 nM for the rat SERT, and over 10,000 nM for the rat DAT, highlighting its selectivity for norepinephrine. nih.gov Another study determined the IC50 value for reboxetine's inhibition of [3H]NE uptake into rat hippocampal synaptosomes to be 8.5 nM. bris.ac.uk In contrast, the IC50 values for the inhibition of [3H]DA and [3H]5-HT uptake into rat striatal and hippocampal synaptosomes were found to be 89 µM and 6.9 µM, respectively. bris.ac.uk
| Transporter | Species | Value Type | Value | Reference |
|---|---|---|---|---|
| Norepinephrine Transporter (NET) | Rat | Ki | 1.1 nM | nih.gov |
| Serotonin Transporter (SERT) | Rat | Ki | 129 nM | nih.gov |
| Dopamine Transporter (DAT) | Rat | Ki | > 10,000 nM | nih.gov |
| Norepinephrine ([3H]NE) Uptake | Rat (Hippocampal Synaptosomes) | IC50 | 8.5 nM | bris.ac.uk |
| Dopamine ([3H]DA) Uptake | Rat (Striatal Synaptosomes) | IC50 | 89 µM | bris.ac.uk |
| Serotonin ([3H]5-HT) Uptake | Rat (Hippocampal Synaptosomes) | IC50 | 6.9 µM | bris.ac.uk |
A key characteristic of reboxetine's pharmacological profile is its high specificity, demonstrated by its low affinity for a wide range of neurotransmitter receptors. researchgate.netnih.gov This lack of affinity for other receptors is thought to contribute to its distinct side-effect profile compared to older classes of antidepressants, such as tricyclic antidepressants (TCAs). researchgate.net
Studies have shown that reboxetine has a weak affinity (Ki > 1,000 nmol/L) for several key receptors, including muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors. nih.gov This low affinity for various transmitter receptors and other central nervous system targets underscores its pharmacological specificity. researchgate.netnih.gov This contrasts with many TCAs, which often exhibit significant affinity for these other receptors, leading to side effects like sedation, dry mouth, and orthostatic hypotension.
| Receptor | Affinity (Ki) | Reference |
|---|---|---|
| Muscarinic Receptors | > 1,000 nM | nih.gov |
| Histaminergic H1 Receptors | > 1,000 nM | nih.gov |
| Adrenergic Alpha1 Receptors | > 1,000 nM | nih.gov |
| Dopaminergic D2 Receptors | > 1,000 nM | nih.gov |
| Various other CNS targets (45 total) | No significant affinity | researchgate.netnih.gov |
The influence of reboxetine on the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of many drugs, has been investigated to assess its potential for drug-drug interactions. In vitro studies have shown that reboxetine is predominantly metabolized by CYP3A4. nih.gov
Regarding its inhibitory potential, reboxetine is considered a weak inhibitor of CYP2D6 and CYP3A4 in vitro. nih.govnih.gov At therapeutic concentrations, it has been found to have no significant effect on the in vitro activity of CYP1A2, CYP2C9, CYP2D6, or CYP2E1. nih.gov In vivo studies in healthy volunteers have confirmed that reboxetine does not cause clinically significant interactions with substrates of CYP2D6. nih.gov For example, when co-administered with dextromethorphan, a model CYP2D6 substrate, reboxetine did not notably alter the dextromethorphan/dextrorphan metabolic ratio. nih.gov Similarly, the pharmacokinetics of reboxetine were not influenced by the CYP2C19 genotype. nih.gov
| Isozyme | Effect | Reference |
|---|---|---|
| CYP1A2 | No effect at therapeutic concentrations | nih.gov |
| CYP2C9 | No effect at therapeutic concentrations | nih.gov |
| CYP2C19 | No influence on pharmacokinetics | nih.gov |
| CYP2D6 | Weak inhibitor; no clinically relevant interactions anticipated | nih.govnih.govnih.gov |
| CYP2E1 | No effect at therapeutic concentrations | nih.gov |
| CYP3A4 | Weak inhibitor | nih.govnih.gov |
In Vivo Preclinical Models
Reboxetine has demonstrated antidepressant-like effects in various rodent models of depression. The chronic mild stress (CMS) model, an established paradigm for inducing depression-like symptoms in rodents, has been used to evaluate the efficacy of reboxetine. frontiersin.org In one study, rats subjected to five weeks of CMS exhibited decreased sucrose (B13894) intake, a measure of anhedonia. Daily administration of reboxetine (5 mg/kg) normalized this decrease in sucrose consumption. frontiersin.org
The tail suspension test (TST) is another widely used model to screen for potential antidepressant activity. In this test, the duration of immobility is measured when a mouse is suspended by its tail. A reduction in immobility time is indicative of an antidepressant-like effect. Studies have shown that reboxetine significantly decreases immobility in the tail suspension test, further supporting its antidepressant profile. nih.gov
The impact of reboxetine on emotional memory processing has been explored in human studies. A study involving depressed patients found that a single dose of reboxetine improved memory for positive words. researchgate.net
Further investigation using functional magnetic resonance imaging (fMRI) in healthy volunteers examined the neural underpinnings of these effects after seven days of reboxetine administration. researchgate.net During a task involving the categorization of self-referent positive and negative personality traits, the reboxetine group showed greater activation in the left precuneus and right inferior frontal gyrus in response to positive words compared to negative words. researchgate.net Conversely, during a subsequent recognition phase, the reboxetine group exhibited a reduced neural response to positive words relative to negative words in the left precuneus, anterior cingulate, and medial frontal gyrus. researchgate.net These changes in the neural processing of emotional information occurred without significant alterations in self-reported mood or anxiety, suggesting an early effect of reboxetine on emotional processing that may counteract the negative biases often seen in depression. researchgate.net
Assessment of Cognitive and Motor Performance
Investigations into the effects of this compound on cognitive and motor functions have been conducted to understand its impact on these domains. A randomized, double-blind, crossover study involving 12 healthy male volunteers assessed the effects of chronic administration of reboxetine on cognitive and psychomotor abilities. The results indicated that reboxetine did not negatively affect cognitive functions, including flicker fusion frequency, choice reaction, memory, and psychomotor coordination. nih.govarizona.edu
Another randomized, double-blind, placebo-controlled study with 12 healthy subjects examined the effects of a chronic dose of reboxetine on the acquisition of a new motor skill. nih.gov Participants undertook a task involving lifting two fingers of the right hand in specific combinations. Performance was measured by the number of correct movements within a 60-second timeframe. The study found a substantial increase in performance for all participants, with an average increase of 87% in the number of correct moves. However, there was no statistically significant difference in motor skill acquisition between the group receiving reboxetine and the placebo group. nih.gov
| Parameter | Finding | Significance |
|---|---|---|
| Average Increase in Correct Moves | 87% (from 27.8 to 51.9) | Not Applicable |
| Difference between Reboxetine and Placebo | No significant difference | p > 0.05 |
Neurochemical and Electrophysiological Assessments
Reboxetine is characterized as a potent and selective norepinephrine reuptake inhibitor (NRI). nih.govnih.gov Its pharmacological action is centered on binding to the norepinephrine transporter, thereby blocking the reuptake of extracellular norepinephrine into neuronal terminals. nih.gov In vitro and in vivo studies have demonstrated its high selectivity for the norepinephrine reuptake site with a weak affinity for muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors. nih.gov
Electrophysiological assessments have provided further insights into its effects on the central nervous system. In a study with healthy volunteers, quantitative electroencephalography (qEEG) was used to measure brain electrical activity. The findings revealed that reboxetine administration led to an increase in slow beta (beta1) power density. nih.govarizona.edu In a separate investigation, paired-pulse transcranial magnetic stimulation (ppTMS) was employed to measure cortical excitability before and after a motor skill acquisition task. This study, involving chronic dosing of reboxetine, did not find any significant differences in cortical excitability between the reboxetine and placebo groups, suggesting that motor cortex excitability may be unaffected by repeated application of the drug. nih.gov
| Assessment Method | Parameter Measured | Observed Effect |
|---|---|---|
| Quantitative EEG (qEEG) | Power Density | Increased slow beta (beta1) power |
| Paired-Pulse Transcranial Magnetic Stimulation (ppTMS) | Cortical Excitability | No significant difference from placebo |
Investigations into Pain Models (e.g., Fibromyalgia, Chronic Low Back Pain)
The potential analgesic properties of reboxetine have been explored in various chronic pain conditions. A case series of depressed patients suffering from fibromyalgia and chronic low back pain reported that treatment with reboxetine resulted in significant pain relief, which occurred before any substantial improvement in mood symptoms. nih.gov This suggests a potential primary analgesic effect independent of its antidepressant action.
Furthermore, a multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy of esreboxetine (B1671265), the active enantiomer of reboxetine, in 267 patients with fibromyalgia. The results demonstrated that the esreboxetine group experienced a significantly greater improvement in the weekly mean pain score compared to the placebo group. nih.gov A notably higher percentage of patients in the esreboxetine group reported a pain reduction of at least 30% compared to the placebo group. nih.gov The study also found significant improvements in the FIQ total score for the esreboxetine group. nih.gov
| Outcome Measure | Esreboxetine Group | Placebo Group | P-value |
|---|---|---|---|
| Mean Change in Weekly Pain Score | -1.55 | -0.99 | 0.006 |
| Patients with ≥30% Pain Reduction | 37.6% | 22.6% | 0.004 |
| Mean Change in FIQ Total Score | -15.63 | -8.07 | <0.001 |
Clinical Efficacy and Therapeutic Applications of Reboxetine Mesylate
Major Depressive Disorder (MDD)
Reboxetine (B1679249) mesylate has been extensively evaluated for its effectiveness in treating Major Depressive Disorder (MDD) across various clinical settings and patient populations.
Efficacy in Short-Term and Long-Term Treatment
In the acute treatment phase of MDD, reboxetine has demonstrated efficacy, with the onset of clinical effect generally observed within 14 days of treatment initiation nih.govcenmed.com. While short-term studies indicate that reboxetine improves depression more than placebo, the statistical significance of this difference has not always been consistent across all studies uni.lu. However, in a portion of 12 short- or long-term placebo-controlled studies, reboxetine was found to be superior to placebo in treating major depression uni.lu.
For long-term management, reboxetine has shown effectiveness in preventing the relapse and recurrence of depressive symptoms nih.govcenmed.commdpi.comnih.gov. A significant international study involving 283 patients with recurrent DSM-III-R major depression who had initially responded to reboxetine treatment revealed a markedly lower relapse rate for those continuing reboxetine compared to those switched to placebo (22% vs. 56%) over a 46-week double-blind phase uni.lunih.gov. This study also indicated a greater cumulative probability of a maintained response with reboxetine treatment nih.gov. Patients who were in remission at the time of randomization were less likely to experience relapse (16% with reboxetine vs. 48% with placebo) nih.gov.
Comparative Efficacy with Placebo and Active Comparators
The efficacy of reboxetine mesylate has been compared against both placebo and other established antidepressant medications.
Comparison with Placebo: Reboxetine has shown superiority over placebo in some short- and long-term studies for the treatment of major depression uni.lu. However, there has been debate regarding its efficacy compared to placebo in the acute phase of unipolar major depression in adults, with some meta-analyses suggesting it was not more effective nih.gov. Conversely, a review of available efficacy data in the UK and Europe confirmed that reboxetine provides benefit over placebo in its authorized indication nih.gov.
Comparison with Active Comparators:
Imipramine (B1671792): An eight-week study involving 347 elderly patients found reboxetine to have similar efficacy to imipramine uni.lu.
Venlafaxine (B1195380): While a direct comparative study with venlafaxine was suggested as informative uni.lu, detailed efficacy comparisons of reboxetine specifically against venlafaxine are less extensively documented in the provided search results.
Subpopulation Analysis
Reboxetine's efficacy has been examined in specific patient subpopulations.
Severe Depression: Clinical studies have clearly demonstrated reboxetine's efficacy in patients presenting with severe or very severe depression nih.govnih.gov. A double-blind, placebo-controlled study specifically evaluated reboxetine in inpatients with severe major depressive disorder, supporting its efficacy in this group nih.gov.
Elderly Patients: In an eight-week study, reboxetine showed similar efficacy to imipramine in 347 elderly patients uni.lu.
Prevention of Relapse and Recurrence
Reboxetine has been shown to be effective in the prevention of relapse and recurrence of major depressive disorder nih.govcenmed.commdpi.comnih.gov. A long-term study demonstrated that reboxetine treatment over one year was more effective than placebo in preventing relapse in patients with recurrent depression nih.gov. The low relapse rates observed at the end of the second six months of treatment further suggest its effectiveness in preventing the recurrence of depressive symptoms following episode resolution nih.gov.
Panic Disorder
This compound has also been explored for its therapeutic potential in panic disorder. It has shown some benefit in the treatment of panic disorder nih.gov. A randomized, double-blind, placebo-controlled trial indicated that reboxetine significantly improved the symptoms of panic disorder mdpi.comnih.gov. However, some comparative studies suggest that reboxetine may be less effective than selective serotonin (B10506) reuptake inhibitors (SSRIs) for panic disorder nih.gov. For example, one randomized controlled trial found that paroxetine (B1678475) significantly outperformed reboxetine as a treatment for panic disorder mdpi.comnih.gov. Despite this, an open-label trial examining reboxetine's efficacy in SSRI-resistant panic disorder demonstrated significant benefit from reboxetine treatment in this specific patient group mdpi.comnih.gov.
Other Potential Therapeutic Applications
Narcolepsy
This compound has shown promising results in the treatment of narcolepsy, a chronic neurological condition characterized by overwhelming daytime sleepiness and sudden attacks of sleep. medscape.comxtalks.com Its mechanism of action as a norepinephrine (B1679862) reuptake inhibitor and cortical dopamine (B1211576) modulator is believed to enhance wakefulness and regulate muscle tone, addressing key symptoms of the disorder. xtalks.com
Clinical trials have demonstrated its efficacy in reducing cataplexy attacks, which are sudden, brief losses of muscle tone often triggered by strong emotions, and improving excessive daytime sleepiness (EDS). medscape.comxtalks.com
Research Findings in Narcolepsy:
| Study Type | Participants | Key Findings |
| Pilot Study wikipedia.orgnih.gov | 12 patients with narcolepsy | Significant improvement in daytime sleepiness (48.6% decrease in Epworth Sleepiness Scale, 54.7% increase in MSLT sleep latency). Significant reduction in cataplexy subscore. nih.gov |
| Phase 3 SYMPHONY Trial medscape.compsychiatrictimes.comveeva.com | 90 patients with type 1 narcolepsy with cataplexy and EDS | Significantly greater decrease in weekly cataplexy attacks compared to placebo (83% vs 66% reduction at week 5, p=0.018). Rapid reduction in cataplexy as early as week 1 (56% vs 31% for placebo, p=0.007). Significant increase in cataplexy-free days (84.5% vs 22.6% for placebo, p=0.014). Significant reduction in EDS severity. psychiatrictimes.com |
| Phase 3 ENCORE Trial xtalks.comclinicaltrialsarena.comcenterwatch.com | 68 patients with narcolepsy and cataplexy | Long-term efficacy demonstrated over six months. 77% reduction in weekly cataplexy attacks over six months. Cataplexy-free days increased from 14% at baseline to 70%. Epworth Sleepiness Scale scores decreased by 5.6 points at one month and 7.3 points at six months. xtalks.com |
These studies suggest that reboxetine exerts stimulant and anticataplectic effects, indicating its potential as a comprehensive treatment for narcolepsy. xtalks.comnih.gov
Antipsychotic-Induced Weight Gain and Schizophrenia Symptoms
Antipsychotic-induced weight gain (AIWG) is a significant concern in the management of patients with schizophrenia, contributing to metabolic syndrome and increased health risks. dovepress.com this compound has been investigated for its potential to attenuate this side effect.
Research Findings in Antipsychotic-Induced Weight Gain and Schizophrenia:
| Study Type | Participants | Intervention | Key Findings |
| Double-blind, Placebo-controlled Study nih.gov | 59 patients with first-episode DSM-IV schizophrenic disorder | Olanzapine (B1677200) (10 mg/day) + Reboxetine (4 mg/day, 31 patients) vs. Olanzapine (10 mg/day) + Placebo (29 patients) for 6 weeks | Olanzapine/reboxetine group showed significantly lower increase in body weight (mean = 3.31 kg) compared to olanzapine/placebo group (mean = 4.91 kg). nih.gov Significantly fewer patients in the reboxetine group gained ≥7% of initial weight (19.4% vs 46.4%). nih.gov Appetite increase was significantly lower in the reboxetine group. nih.gov |
| Double-blind, Placebo-controlled Study (Combination) nih.govresearchgate.net | 43 inpatients with DSM-IV schizophrenic disorder | Olanzapine (10 mg/day) + Reboxetine (4 mg/day) + Betahistine (48 mg/day, 29 patients) vs. Olanzapine (10 mg/day) + Placebo (14 patients) for 6 weeks | Combination group gained significantly less weight (mean = 2.02 kg) compared to olanzapine/placebo group (mean = 4.77 kg). nih.govresearchgate.net The weight-attenuating effect was twofold larger than with reboxetine alone. nih.gov Significantly fewer patients in the combination group gained >7% of initial weight (10.3% vs 42.9%). nih.gov |
These findings suggest that reboxetine, particularly in combination with other agents like betahistine, may offer a clinically meaningful attenuation of olanzapine-induced weight gain in schizophrenia patients. nih.govnih.gov
Pediatric Nocturnal Enuresis
Pediatric nocturnal enuresis, or bedwetting, is a common developmental problem. This compound has been explored as a therapeutic option, particularly for therapy-resistant cases. wikipedia.orgjnps.org.np
Research Findings in Pediatric Nocturnal Enuresis:
| Study Type | Participants | Intervention | Key Findings |
| Retrospective Evaluation researchgate.net | 61 patients (7-19 years) with therapy-resistant enuresis | Reboxetine (4-8 mg at bedtime), with or without desmopressin (B549326) | 32 patients (52.5%) achieved dryness, with 21 requiring combination with desmopressin. researchgate.net |
| Randomized Placebo-Controlled Study (Cross-over design) nih.gov | 18 patients | Reboxetine (4 mg) + Placebo; Reboxetine (4 mg) + Desmopressin; Double Placebo (each for 4 weeks) | Reduction of wet nights was significantly better with reboxetine monotherapy or in combination with desmopressin compared to placebo (p = 0.002). nih.gov |
| Study on Combination Therapy jnps.org.np | 219 children (average age 11.3 years) with primary monosymptomatic night enuresis | Group A: Alarm intervention (71 patients); Group B: Reboxetine monotherapy (79 patients); Group C: Alarm intervention + Reboxetine (69 patients). Duration: 12 weeks. | Percentage of children with PMNE decreased by 16.5% in Reboxetine monotherapy group. jnps.org.np Combination therapy (Group C) resulted in 82.6% cured patients immediately after therapy and 75.4% three months post-treatment. jnps.org.np This was significantly better than Alarm intervention alone. jnps.org.np |
These studies indicate that reboxetine may be a useful treatment for therapy-resistant nocturnal enuresis, especially when combined with alarm intervention, offering a non-cardiotoxic alternative to imipramine. jnps.org.npresearchgate.netnih.govnih.gov
Chronic Pain Syndromes (e.g., Fibromyalgia, Chronic Low Back Pain)
Antidepressant medications are often used to treat chronic pain syndromes, including fibromyalgia and chronic low back pain. capes.gov.brresearchgate.netnih.gov Reboxetine, as a noradrenergic antidepressant, has been explored in this context.
Research Findings in Chronic Pain Syndromes:
| Study Type | Participants | Condition | Key Findings |
| Case Series capes.gov.brresearchgate.netnih.gov | Depressed patients with fibromyalgia and chronic low back pain | Fibromyalgia, Chronic Low Back Pain | Patients experienced significant relief of pain symptoms before any significant improvement in mood symptoms. capes.gov.brresearchgate.net Suggests efficacy independent of antidepressant effects on mood. researchgate.net |
| Preclinical and Clinical Observations researchgate.netgoogle.com | Not specified (preclinical results, clinical observations) | Capsaicin-induced irritation, neuropathic pain, inflammatory pain, nociceptive pain | Effective in treating pain associated with capsaicin-induced irritation. researchgate.net May be used for chronic pain, peripheral neuropathy, fibromyalgia, and migraine headaches. google.com Reported to reduce musculoskeletal pain. researchgate.net |
While clinical experience supports its use, further robust, large-scale randomized controlled trials would strengthen the evidence for reboxetine's efficacy in these chronic pain conditions. capes.gov.brresearchgate.net
Cocaine Dependence
The pharmacological treatment of cocaine dependence remains an area of active research. Reboxetine, as a selective noradrenaline reuptake inhibitor, has been investigated as a potential therapeutic option due to its noradrenergic activity. nih.govresearchgate.netnih.gov
Research Findings in Cocaine Dependence:
| Study Type | Participants | Intervention | Key Findings |
| Open-label Study nih.govresearchgate.netnih.gov | 26 patients with DSM-IV cocaine dependence disorder | Reboxetine (8 mg/day) for 12 weeks | Data from 20 patients: 10 remained abstinent, 10 consumed cocaine. nih.govnih.gov Treatment retention rate at week 12 was 61.5%. nih.govnih.gov Psychometric instrument mean scores showed marked decreases throughout the treatment period. nih.govnih.gov Reboxetine might be an effective and safe therapeutic option for cocaine dependence disorder. nih.govnih.gov |
| Preclinical Studies (Drug Discrimination Paradigm) psu.edu | Sprague-Dawley rats | Reboxetine alone or in combination with dopamine β-hydroxylase inhibitors (disulfiram, nepicastat) | Reboxetine alone did not substitute for cocaine stimulus. psu.edu However, in combination with DBH inhibitors, it conferred cocaine-like stimulus effects, suggesting functional enhancement of cocaine's interoceptive stimulus effects. psu.edu |
These preliminary findings suggest a potential role for reboxetine in the treatment of cocaine dependence, possibly by modulating noradrenergic function. nih.govresearchgate.netnih.gov However, larger, double-blind clinical trials are needed to confirm these trends. researchgate.netnih.gov
Pharmacogenomics and Individual Variability in Response to Reboxetine Mesylate
Genetic Factors Influencing Antidepressant Response
The efficacy of antidepressant treatment is influenced by a complex interplay of genetic factors. genome.gov Research estimates that genetic factors can account for 40-50% of the variability in antidepressant response. mdpi.com These genetic influences extend to various biological systems, including drug metabolism, transport across the blood-brain barrier, and the specific targets of drug action within the brain. heraldopenaccess.us
Several candidate genes have been investigated for their role in modulating antidepressant outcomes. These can be broadly categorized:
Metabolic Genes: Variations in genes coding for Cytochrome P450 (CYP) enzymes, which are crucial for metabolizing most antidepressants, can lead to significant differences in drug plasma concentrations. heraldopenaccess.usheraldopenaccess.us
Transporter Genes: Genes such as ABCB1 (also known as MDR1) encode for P-glycoprotein, a transporter that affects the entry of drugs into the brain. Polymorphisms in this gene have been associated with treatment response. mdpi.com
Pharmacodynamic Genes: This category includes genes that code for the direct targets of antidepressants, such as neurotransmitter transporters and receptors. For noradrenergic agents like reboxetine (B1679249), genes for the norepinephrine (B1679862) transporter (SLC6A2) and adrenoceptors are of particular interest. mdpi.comsciencedaily.com Other relevant genes include those involved in neuroplasticity, like brain-derived neurotrophic factor (BDNF), and intracellular signaling pathways, such as G-protein beta polypeptide 3 (GNB3).
Studies have identified specific single nucleotide polymorphisms (SNPs) within these genes that correlate with treatment outcomes for various classes of antidepressants. For instance, polymorphisms in the serotonin (B10506) transporter gene (SLC6A4) have been linked to responses to selective serotonin reuptake inhibitors (SSRIs). sciencedaily.com This highlights the principle that genetic variation in a drug's target can significantly alter its therapeutic effect.
Role of Adrenoceptor Genes (e.g., ADRA2B) in Emotional Memory Processing
Reboxetine's mechanism of action involves the selective inhibition of norepinephrine reuptake, thereby increasing noradrenergic signaling. sciencedaily.commedindia.net Noradrenaline is a key modulator of emotional memory, and research suggests that reboxetine can reduce the tendency to recall negative memories, a feature often associated with depression. medindia.netjneurosci.orgnih.gov The response to this aspect of reboxetine's effect is not uniform and can be moderated by genetic variations in adrenoceptor genes.
A significant finding in this area involves a functional deletion polymorphism in the gene for the α-2B adrenoceptor (ADRA2B). jneurosci.orgnih.gov A study investigating the effect of this genetic variant on emotional memory in healthy male volunteers treated with reboxetine yielded distinct results based on genotype. sciencedaily.comjneurosci.orgnih.gov
The research demonstrated that individuals carrying the ADRA2B deletion polymorphism exhibited an enhanced memory for negative stimuli compared to noncarriers. jneurosci.orgnih.gov Crucially, reboxetine's effect on this negative memory bias was dependent on the individual's genotype. In participants who did not carry the deletion (the common form), reboxetine successfully attenuated the enhanced memory for negative images. sciencedaily.commedindia.netnih.gov However, in individuals who were carriers of the ADRA2B deletion, reboxetine had no significant effect on their recall of negative stimuli. jneurosci.orgnih.govjneurosci.org This suggests that individuals with this specific genetic variant may be more resistant to the cognitive effects of reboxetine. nih.gov
| ADRA2B Genotype | Baseline Characteristic | Effect of Reboxetine on Negative Memory Bias |
|---|---|---|
| Non-carrier (Common form) | Standard emotional memory processing | Attenuated (weakened) enhanced memory for negative stimuli. medindia.netjneurosci.org |
| Deletion Carrier (Variant form) | Demonstrated enhanced memory for negative stimuli. jneurosci.orgnih.gov | No significant effect; negative memory bias remained. sciencedaily.comjneurosci.orgjneurosci.org |
Influence of Cytochrome P450 Polymorphisms on Reboxetine Mesylate Metabolism
The metabolism of reboxetine is primarily handled by the Cytochrome P450 (CYP) enzyme system in the liver. researchgate.netnih.gov Understanding which specific CYP isoenzymes are involved and how genetic variations (polymorphisms) in these enzymes affect drug metabolism is crucial for predicting individual differences in drug exposure and response. gsconlinepress.comgsconlinepress.com
In vitro studies using human liver microsomes initially identified CYP3A4 as the principal enzyme responsible for the metabolism of both enantiomers of reboxetine. researchgate.netnih.gov These studies showed that ketoconazole (B1673606), a potent CYP3A4 inhibitor, markedly decreased reboxetine metabolism. nih.gov The same research also indicated that reboxetine was a weak inhibitor of CYP2D6 and CYP3A4. nih.gov
However, subsequent in vivo studies in healthy human volunteers have provided a more nuanced picture, particularly regarding the role of CYP2D6. One study found no correlation between reboxetine serum concentrations and an individual's CYP2D6 genotype or phenotype (metabolizer status). nih.gov Another clinical trial concluded that reboxetine administration did not cause clinically significant interactions with substrates of CYP2D6, as it produced no notable changes in the dextromethorphan/dextrorphan metabolic ratio, a common measure of CYP2D6 activity. nih.gov This contrasts with drugs like paroxetine (B1678475), which strongly inhibit CYP2D6. nih.govnih.gov The CYP2C19 genotype also appeared to have no influence on reboxetine pharmacokinetics. nih.gov
While the in vivo impact of CYP2D6 polymorphisms on reboxetine appears minimal, the primary role of CYP3A4 suggested by in vitro data remains significant. nih.govnih.gov Polymorphisms in the CYP3A4 gene are known, but unlike other CYPs, there is no evidence of a "null" allele that completely eliminates its function. heraldopenaccess.us Nevertheless, variations in CYP3A4 activity can still influence the clearance of its substrates.
| CYP Enzyme | Role in Reboxetine Metabolism | Impact of Genetic Polymorphisms |
|---|---|---|
| CYP3A4 | Identified as the major enzyme responsible for metabolism in in vitro studies. researchgate.netnih.gov | While polymorphisms exist, their clinical impact on reboxetine pharmacokinetics is less defined than for other CYPs, though potent CYP3A4 inhibitors can reduce reboxetine clearance. nih.gov |
| CYP2D6 | Reboxetine is a weak inhibitor of this enzyme. nih.gov | In vivo studies show no correlation between reboxetine serum concentrations and CYP2D6 genotype. Reboxetine does not significantly inhibit CYP2D6 activity. nih.govnih.govresearchgate.net |
| CYP2C19 | No significant role identified. | Genotype had no influence on reboxetine pharmacokinetics in a study of healthy volunteers. nih.gov |
Drug Interactions and Concomitant Therapies with Reboxetine Mesylate
Interactions with Cytochrome P450 Inhibitors and Inducers
The metabolism of reboxetine (B1679249) is significantly influenced by substances that inhibit or induce the CYP3A4 enzyme. patsnap.com
CYP3A4 Inhibitors
Potent inhibitors of CYP3A4 can decrease the metabolic clearance of reboxetine, leading to increased plasma concentrations. nih.govpatsnap.com Ketoconazole (B1673606), a strong CYP3A4 inhibitor, has been shown to significantly decrease the clearance of both reboxetine enantiomers. nih.gov In a study with healthy volunteers, co-administration of ketoconazole (200 mg once daily) with a single 4 mg dose of reboxetine resulted in a 58% increase in the area under the plasma concentration-time curve (AUC) for the R,R(-)-enantiomer and a 43% increase for the more active S,S(+)-enantiomer. nih.gov Consequently, the oral clearance of the enantiomers was reduced by 34% and 24%, respectively. nih.gov While reboxetine at therapeutic concentrations does not significantly affect various CYP isozymes, including CYP3A4, potent inhibitors of this enzyme can alter reboxetine's pharmacokinetics. nih.govresearchgate.net
Selective serotonin (B10506) reuptake inhibitors (SSRIs) that are also CYP inhibitors can interact with reboxetine. Fluvoxamine, a potent CYP3A4 inhibitor, is expected to increase reboxetine levels. While in vitro studies indicate reboxetine is a weak inhibitor of CYP2D6 and CYP3A4, other drugs that strongly inhibit these enzymes can affect its metabolism. researchgate.netwikipedia.org For instance, paroxetine (B1678475) is a strong inhibitor of CYP2D6. nih.gov However, studies have shown that reboxetine metabolism is not dependent on CYP2D6, and its serum concentrations show no correlation with the CYP2D6 genotype or phenotype. nih.govresearchgate.netpopline.org Therefore, clinically relevant interactions involving CYP2D6 are not anticipated. nih.govnih.gov There is also no evidence of a pharmacokinetic interaction between reboxetine and fluoxetine. nih.gov
| CYP3A4 Inhibitor | Effect on Reboxetine Pharmacokinetics | Reference |
|---|---|---|
| Ketoconazole | Decreased clearance and increased AUC of both reboxetine enantiomers. nih.gov | nih.gov |
| Fluvoxamine | Expected to increase plasma levels of reboxetine due to CYP3A4 inhibition. | wileymicrositebuilder.com |
| Fluoxetine | No significant pharmacokinetic interaction observed. nih.gov | nih.gov |
CYP3A4 Inducers
Conversely, inducers of CYP3A4 can increase the metabolism of reboxetine, potentially lowering its plasma concentration and reducing its effectiveness. patsnap.comwileymicrositebuilder.com Anticonvulsant drugs such as carbamazepine (B1668303) and phenobarbital (B1680315) are known potent inducers of hepatic enzymes, including CYP3A4. nih.govempathia.ai Co-administration of these agents with reboxetine may lead to decreased reboxetine exposure. nih.gov Case reports have confirmed that reboxetine metabolism is induced by phenobarbital and carbamazepine. nih.gov
| CYP3A4 Inducer | Effect on Reboxetine Pharmacokinetics | Reference |
|---|---|---|
| Carbamazepine | Induces reboxetine metabolism, potentially decreasing plasma concentrations. nih.gov | nih.gov |
| Phenobarbital | Induces reboxetine metabolism, potentially decreasing plasma concentrations. nih.gov | nih.gov |
Interactions with Other Central Nervous System (CNS) Depressants
The concomitant use of reboxetine with other CNS depressants may lead to an increased risk of CNS depression. drugbank.com Although reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor, additive sedative effects can occur when it is combined with other substances that act on the central nervous system. drugbank.comdrugbank.com Caution should be exercised when reboxetine is co-administered with agents such as benzodiazepines, opioids, antihistamines, and other psychotropic drugs with CNS depressant properties. drugbank.comnih.gov
Co-administration with Serotonergic Agents and Risk of Serotonin Syndrome
Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the nervous system. nih.govresearchgate.net The risk is highest when two or more serotonergic drugs are used concurrently, particularly a monoamine oxidase inhibitor (MAOI) with a serotonin reuptake inhibitor. nih.govpacific.edu
Reboxetine is a selective norepinephrine reuptake inhibitor and has only a weak effect on serotonin reuptake. wikipedia.orgnih.gov However, when combined with other serotonergic agents like SSRIs (e.g., fluoxetine, paroxetine, fluvoxamine), tricyclic antidepressants (TCAs), or MAOIs, there is a potential for increased serotonin levels that could lead to serotonin syndrome. cambridge.orgdrugs.commedlineplus.gov Symptoms of serotonin syndrome can include mental status changes, autonomic dysfunction, and neuromuscular abnormalities. drugs.com Therefore, combining reboxetine with potent serotonergic agents should be approached with caution. nih.govnih.gov
Lack of Significant Interaction with Alcohol and Lorazepam
Studies have indicated that reboxetine does not have a significant pharmacokinetic interaction with lorazepam. nih.gov This suggests that the metabolism and clearance of either drug are not substantially altered when they are co-administered. Furthermore, available data suggest that reboxetine does not significantly potentiate the cognitive and psychomotor impairments caused by alcohol.
Evaluation of Combination Therapy with Lithium
The combination of antidepressants with lithium is a common strategy for treatment-resistant depression. A preclinical study investigated the neurochemical effects of co-administering reboxetine and lithium in rats. nih.gov The findings showed that while acute reboxetine treatment alone significantly increased extracellular concentrations of norepinephrine and dopamine (B1211576) in the medial prefrontal cortex, it did not alter serotonin levels. nih.govovid.com Subchronic lithium treatment on its own increased basal extracellular serotonin levels. nih.govovid.com When administered together, the combination of reboxetine and lithium increased the extracellular concentrations of all three monoamines: norepinephrine, dopamine, and serotonin. nih.govovid.com This suggests a neurochemically additive effect rather than a synergistic interaction between lithium and reboxetine. nih.gov
Advanced Research Methodologies and Future Directions for Reboxetine Mesylate
Neuroimaging Studies (e.g., fMRI) to Elucidate Neural Correlates of Therapeutic Effects
Neuroimaging techniques, particularly functional magnetic resonance imaging (fMRI), have been instrumental in understanding the neural basis of reboxetine's therapeutic effects. These studies aim to identify the specific brain regions and networks modulated by the drug, providing insights into its mechanism of action.
One study in healthy volunteers revealed that a seven-day administration of reboxetine (B1679249) reduced resting-state functional connectivity between the amygdala and the orbitofrontal cortex, as well as between the striatum and the orbitofrontal cortex. nih.gov These findings suggest that reboxetine may exert its effects by modulating the connectivity of brain regions crucial for emotional processing and reward. nih.gov
Preclinical studies using fMRI in animal models have also contributed to our understanding of reboxetine's neuroanatomical targets. In rats, acute administration of reboxetine led to increased BOLD (blood-oxygen-level-dependent) signals in the hypothalamus, anterior hippocampus, and prefrontal cortex. researchgate.net Chronic treatment, however, resulted in increased BOLD responses in the posterior hippocampus and prefrontal cortex, with a significant decrease in the amygdala. researchgate.net These findings highlight the differential acute and chronic effects of reboxetine on brain activity and point to the amygdala as a key site of action during long-term treatment. researchgate.net
| Study Type | Population/Model | Key Findings | Reference |
| fMRI | Healthy Volunteers | Reduced resting-state functional connectivity between the amygdala and orbitofrontal cortex, and between the striatum and orbitofrontal cortex. | nih.gov |
| fMRI | Rat Model | Acute: Increased BOLD signal in hypothalamus, anterior hippocampus, and prefrontal cortex. Chronic: Increased BOLD signal in posterior hippocampus and prefrontal cortex; decreased signal in the amygdala. | researchgate.net |
Biomarker Identification for Treatment Response and Prognosis
The identification of reliable biomarkers to predict treatment response to reboxetine is a critical area of research, aiming to personalize antidepressant therapy. A promising candidate is the Antidepressant Treatment Response (ATR) index, a quantitative electroencephalogram (qEEG) biomarker. A post-hoc analysis of an open-label study involving 25 adults with Major Depressive Disorder (MDD) found that the ATR index calculated after one week of reboxetine treatment was significantly associated with improvement in Hamilton Depression Rating Scale (HAM-D) scores at week 8. nih.gov The ATR index demonstrated a sensitivity of 70.6% and a specificity of 87.5% in predicting response, and a sensitivity of 87.5% and a specificity of 64.7% for remission. nih.gov These results suggest that the ATR index could be a valuable tool for early identification of patients likely to benefit from reboxetine.
In a broader context, research into serum biomarkers for antidepressant response has identified several potential candidates, although not specific to reboxetine. These include inflammatory markers such as C-reactive protein (CRP), various interleukins (e.g., IL-1β, IL-6), and other molecules like brain-derived neurotrophic factor (BDNF) and serotonin (B10506). cpn.or.krmdpi.com For instance, lower baseline levels of hs-CRP have been correlated with remission for all antidepressant types. cpn.or.kr While these findings are not specific to reboxetine, they pave the way for future studies to investigate the predictive utility of these serum biomarkers in patients treated with this specific norepinephrine (B1679862) reuptake inhibitor.
| Biomarker Type | Biomarker | Key Findings | Reference |
| qEEG | Antidepressant Treatment Response (ATR) index | Significantly associated with HAM-D improvement at week 8; good sensitivity and specificity for predicting response and remission. | nih.gov |
| Serum | C-reactive protein (CRP), Interleukins, BDNF, Serotonin | Lower baseline hs-CRP correlated with remission for all antidepressant types. Further research needed for reboxetine specificity. | cpn.or.krmdpi.com |
Research on Long-Term Safety and Efficacy
The long-term safety and efficacy of reboxetine have been the subject of numerous clinical trials and meta-analyses, with some conflicting results. Several studies have indicated that reboxetine is more effective than placebo and has a comparable efficacy to fluoxetine in reducing depressive symptoms over the long term. nih.govkobe-u.ac.jp Improvements in social adjustment were also reported to be more favorable with reboxetine compared to fluoxetine. nih.gov
However, a comprehensive 2010 meta-analysis that included both published and unpublished data presented a more critical view. This analysis, which encompassed 13 trials with a total of 4098 patients, found no significant differences in remission rates between reboxetine and placebo. nih.govnih.gov Furthermore, it suggested that reboxetine was inferior to selective serotonin reuptake inhibitors (SSRIs) in terms of both remission and response rates. nih.govnih.gov This meta-analysis also highlighted a significant publication bias, with published data overestimating the benefits and underestimating the harms of reboxetine. nih.govnih.gov In response to these concerns, a review by the UK's Commission on Human Medicines, which included additional data, concluded that reboxetine did show a benefit in treatment response over placebo. www.gov.uk This review suggested that differences in patient populations and baseline disease severity might explain the discrepancies in findings across studies. www.gov.uk
Studies in Special Populations (e.g., Renally or Hepatically Impaired Patients, Children and Adolescents)
Research has been conducted to understand the pharmacokinetics and clinical utility of reboxetine in specific patient populations who may require dosage adjustments or special considerations.
Renally and Hepatically Impaired Patients: Pharmacokinetic studies have shown that renal and hepatic impairment can significantly alter the metabolism and clearance of reboxetine. In individuals with renal insufficiency, increasing dysfunction leads to greater systemic exposure to the drug. nih.gov Similarly, in patients with hepatic impairment, the plasma concentrations of reboxetine are increased, likely due to reduced metabolic clearance. researchgate.netpsychiatria.com.pl These findings have led to recommendations for dose reductions in these patient groups. nih.govresearchgate.netpsychiatria.com.plnih.gov
| Population | Key Findings |
| Renally Impaired | Increased systemic exposure to reboxetine with increasing renal dysfunction. nih.gov |
| Hepatically Impaired | Increased plasma concentrations of reboxetine due to reduced metabolic clearance. researchgate.netpsychiatria.com.pl |
Children and Adolescents: Several open-label studies have explored the use of reboxetine in children and adolescents for conditions such as major depressive disorder and attention-deficit/hyperactivity disorder (ADHD). An open-label randomized controlled study in youths with major depression found that reboxetine was safe and effective, with improvement in depressive symptoms noted within four weeks. tau.ac.il Another 8-week open study in depressed children and adolescents also reported that reboxetine was relatively well-tolerated and improved feelings of ineffectiveness.
In the context of ADHD, open-label trials have suggested the effectiveness of reboxetine in children and adolescents, including those who were resistant to methylphenidate treatment. nih.govnih.gov A significant reduction in ADHD symptoms was observed in these studies. nih.govnih.gov However, it is important to note that these were open-label studies, and the authors consistently called for larger, double-blind, placebo-controlled trials to confirm these preliminary findings. tau.ac.ilnih.govnih.gov
Development of Novel Formulations or Delivery Systems
Research into novel formulations and delivery systems for reboxetine aims to improve its pharmacokinetic profile, enhance patient compliance, and potentially reduce side effects. One area of investigation has been the development of new crystalline forms of the drug. A patent application has described novel polymorphic forms of (R,R)-reboxetine hydrochloride. google.com The discovery of new polymorphic forms can have significant implications for the drug's stability, solubility, and bioavailability, which in turn can influence the design of new formulations. These novel crystalline forms could be utilized in the development of improved oral dosage forms or potentially in the creation of alternative delivery systems, although further research is needed to translate these findings into clinical applications. google.com
Mechanistic Studies on Non-Monoaminergic Actions
Effects on Neurotrophic Factors
A significant area of research has been the impact of reboxetine on neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF), which is essential for neuronal survival, growth, and synaptic plasticity. Studies have shown that reboxetine treatment can lead to rapid and sustained increases in hippocampal BDNF mRNA expression. nih.gov This effect was observed after short-term (2 days) and longer-term (2 weeks) treatment in animal models. nih.gov
The combination of reboxetine with voluntary physical exercise has been shown to produce more significant changes in BDNF transcription levels than either treatment alone. nih.gov This suggests a synergistic effect where noradrenergic activation by reboxetine enhances the exercise-induced increase in hippocampal BDNF. nih.gov Different variants of BDNF transcripts were also distinctly affected, indicating a nuanced regulation of gene expression. nih.gov
| Treatment Group | Duration | Hippocampal Region | Change in BDNF mRNA |
| Reboxetine | 2 Days | Multiple regions | Increased |
| Reboxetine + Exercise | 2 Weeks | Multiple regions | Sustained Increase |
| Citalopram | 2 Days | CA2 | Increased |
| Citalopram + Exercise | 2 Weeks | CA4, Dentate Gyrus | Increased |
This table summarizes the differential effects of reboxetine and citalopram on hippocampal BDNF mRNA expression, alone and in combination with exercise, based on a preclinical study. nih.gov
Interaction with the Glutamatergic System
The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is another target of reboxetine's non-monoaminergic actions. nih.govyoutube.com Chronic administration of reboxetine has been found to significantly reduce the depolarization-evoked release of glutamate (B1630785) in the hippocampus of rats. nih.gov
In one study, chronic treatment with reboxetine (10 mg/kg daily for 14 days) reduced KCl-induced glutamate overflow by approximately 50%. nih.gov Interestingly, the release of GABA, the main inhibitory neurotransmitter, was not significantly affected by the same treatment regimen. nih.gov This selective reduction in glutamate release suggests a modulatory effect on glutamatergic neurotransmission, which may contribute to its therapeutic actions. nih.gov
| Neurotransmitter | Stimulus | Effect of Chronic Reboxetine |
| Glutamate | 15mM KCl | ~50% Reduction |
| Glutamate | 25mM KCl | ~50% Reduction |
| GABA | 15mM KCl | No significant change |
| GABA | 25mM KCl | No significant change |
This table illustrates the selective effect of chronic reboxetine treatment on the release of glutamate versus GABA from rat hippocampal synaptosomes. nih.gov
Interaction with the Cholinergic System
Reboxetine's interaction with the cholinergic system is complex. While it has a low affinity for muscarinic cholinergic receptors in vitro, some studies suggest it may exert anticholinergic-like effects in vivo. nih.govreboxetine.com For instance, a study in healthy volunteers showed that a single administration of reboxetine reduced the high-frequency power of heart rate variability, a measure influenced by cardiac parasympathetic tone, which is consistent with anticholinergic activity. reboxetine.com
Furthermore, research has demonstrated that reboxetine can inhibit the function of nicotinic acetylcholine receptors (nAChRs). nih.gov It was found to potently inhibit nicotine-evoked norepinephrine overflow from hippocampal slices through a noncompetitive mechanism, even when norepinephrine transporters were blocked. nih.gov This finding suggests a direct interaction with nAChRs that is independent of its primary mechanism of action. nih.gov
Effects on Neuroinflammation
There is growing evidence suggesting a link between inflammatory processes and depression. researchgate.net Adjunctive treatment with the anti-inflammatory drug celecoxib, a cyclo-oxygenase-2 (COX-2) inhibitor, has been shown to enhance the efficacy of reboxetine in clinical settings. researchgate.net
Preclinical studies have explored the neurobiological basis for this observation. In vivo microdialysis in rats demonstrated that celecoxib significantly potentiated the effect of reboxetine on cortical noradrenaline output. researchgate.net This suggests that targeting inflammatory pathways may augment the monoaminergic effects of reboxetine, providing a novel avenue for improving treatment outcomes. researchgate.net
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis
The Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical stress response system, is often dysregulated in depression. psychiatria-danubina.com Reboxetine has been shown to modulate HPA axis activity. Acute administration in healthy subjects stimulates the secretion of cortisol and adrenocorticotrophic hormone (ACTH). researchgate.netnih.gov
However, during longer-term treatment in depressed patients, reboxetine leads to a gradual and significant reduction in HPA axis hyperactivity. nih.gov This normalization of HPA axis function is thought to occur through the up-regulation of mineralocorticoid and glucocorticoid receptor function, restoring the disturbed feedback control. nih.gov Studies using the dexamethasone/corticotropin-releasing hormone (DEX/CRH) test have shown that this reduction is most pronounced after several weeks of treatment. nih.gov
Interaction with Sigma-1 Receptors
The sigma-1 receptor is an intracellular chaperone protein that has been implicated in the pathophysiology of several psychiatric disorders. frontiersin.org While many antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs), show a moderate to high affinity for sigma-1 receptors, reboxetine's interaction is less pronounced. drugbank.comnih.gov Unlike some SSRIs, reboxetine is generally considered to have a low affinity for sigma-1 receptors. drugbank.com This distinguishes it from other antidepressants where sigma-1 receptor binding is thought to contribute more significantly to their mechanism of action. drugbank.comnih.gov
Conclusion and Research Implications
Summary of Key Findings on Reboxetine (B1679249) Mesylate
Reboxetine mesylate is a morpholine (B109124) derivative developed as a selective norepinephrine (B1679862) reuptake inhibitor (NRI). drugbank.comnih.gov Its primary mechanism of action is binding to the norepinephrine transporter (NET) to block the reuptake of norepinephrine from the synaptic cleft, thereby increasing its extracellular concentration. nih.govresearchgate.netncats.io Unlike tricyclic antidepressants (TCAs) such as desipramine (B1205290) and nortriptyline, reboxetine exhibits high selectivity for the NET with low affinity for serotonin (B10506) or dopamine (B1211576) transporters. nih.govtg.org.aunih.gov It also shows minimal interaction with muscarinic, histaminergic, and adrenergic receptors, which is a key distinction from older TCAs that often cause a variety of side effects due to their broad receptor activity. nih.govnih.gov
Despite the controversy surrounding its efficacy in depression, reboxetine has been approved for this indication in several European countries. nih.govpatsnap.com It did not, however, receive approval from the U.S. Food and Drug Administration (FDA). nih.govnih.gov Beyond depression, reboxetine has been investigated for its utility in other conditions such as panic disorder and attention deficit hyperactivity disorder (ADHD). drugbank.com Its distinct pharmacological profile has also made it a valuable tool in preclinical research to explore the role of the noradrenergic system in various central nervous system functions and disorders. nih.govnih.gov
| Aspect | Summary of Finding | Citation |
|---|---|---|
| Mechanism of Action | Selective norepinephrine reuptake inhibitor (NRI); binds to the norepinephrine transporter (NET), increasing extracellular norepinephrine. | nih.govresearchgate.netncats.io |
| Selectivity | High selectivity for NET over serotonin and dopamine transporters; low affinity for muscarinic, histaminergic, or adrenergic receptors. | nih.govtg.org.aunih.gov |
| Clinical Efficacy (Depression) | Highly debated; some studies show efficacy comparable to SSRIs and TCAs, but meta-analyses including unpublished data suggest it is ineffective and inferior to placebo. | nih.govnews-medical.netcentreformedicinesoptimisation.co.uk |
| Regulatory Status | Approved for major depression in many European countries but not in the United States (FDA non-approval). | nih.govnih.gov |
| Research Utility | Serves as a valuable pharmacological tool for investigating the function of the noradrenergic system in the central nervous system. | nih.govnih.gov |
Unresolved Questions and Future Research Priorities
The scientific and clinical history of this compound has left several critical questions unanswered, pointing toward clear priorities for future research. A primary area of uncertainty remains its true efficacy spectrum. The significant publication bias has clouded the understanding of its effectiveness in major depression. news-medical.netcentreformedicinesoptimisation.co.uk Future research, ideally through large-scale, independent studies with transparent data reporting, is needed to definitively establish whether reboxetine offers benefits for specific subgroups of patients with depression, perhaps those with particular genetic markers or symptom clusters (e.g., fatigue, lack of motivation) thought to be modulated by norepinephrine.
Further investigation is also warranted into its potential therapeutic applications beyond depression. Preclinical data suggest that adjunctive treatment with a norepinephrine transporter inhibitor like reboxetine may enhance the therapeutic effect of antipsychotic medications such as olanzapine (B1677200) in treating schizophrenia. nih.gov This could potentially allow for lower doses of antipsychotics, reducing dose-related side effects. nih.gov Exploring this and other potential indications, such as ADHD and panic disorder, with methodologically rigorous clinical trials is a key priority. drugbank.com
The precise mechanisms underlying reboxetine's effects on a systemic level are not fully elucidated. While its primary action on the NET is known, its downstream effects on neuroplasticity, cortical transmission, and interactions with other neurotransmitter systems, like the N-methyl-D-aspartate (NMDA) receptor, require deeper exploration. nih.govdntb.gov.ua Research focusing on how chronic reboxetine administration alters neural circuits and receptor expression could provide valuable insights into the broader function of the noradrenergic system in both health and disease.
| Unresolved Question | Future Research Priority | Rationale |
|---|---|---|
| What is the true efficacy of reboxetine in major depression, and are there specific patient subgroups who benefit? | Conduct large-scale, independent clinical trials with mandatory public disclosure of all results. Investigate genetic and clinical biomarkers for treatment response. | To overcome historical publication bias and explore personalized medicine approaches for noradrenergic agents. news-medical.netcentreformedicinesoptimisation.co.uk |
| Could reboxetine be effective as a primary or adjunctive therapy for other CNS disorders? | Design and execute rigorous clinical trials for conditions like ADHD, panic disorder, and as an adjunct in schizophrenia treatment. | Preclinical evidence suggests potential benefits, particularly in enhancing antipsychotic efficacy, which warrants clinical investigation. drugbank.comnih.gov |
| What are the long-term neurobiological consequences of selective norepinephrine reuptake inhibition? | Utilize advanced neuroimaging and molecular studies to examine chronic effects on synaptic plasticity, receptor density, and neural network function. | To better understand the role of norepinephrine in brain health and the adaptive changes that occur with long-term pharmacological intervention. dntb.gov.ua |
| How does reboxetine's modulation of norepinephrine interact with other neurotransmitter systems? | Conduct preclinical and clinical studies to map the downstream effects on dopamine, serotonin, and glutamate (B1630785) systems, particularly NMDA receptor-mediated transmission. | To build a more complete model of its neuropsychopharmacological effects beyond simple reuptake inhibition. nih.gov |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
